Potassium (1-(tert-butoxycarbonyl)-5-oxopyrrolidin-3-yl)trifluoroborate
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Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture at ambient temperature.
- Heating the mixture to 40°C in THF.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is often purified by crystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The BOC group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trimethylsilyl iodide for silylation and methanol for methanolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, silylation of the carbonyl oxygen and elimination of tert-butyl iodide can lead to the formation of silyl esters .
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide involves the protection of amines through the formation of a stable BOC group. This prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles during the protection and deprotection processes .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium (1-[(tert-butoxy)carbonyl]amino)cyclopropyl)trifluoroboranuide: Another compound with a BOC protecting group.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-5-oxopyrrolidin-3-yl}trifluoroboranuide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to protect amines and undergo selective deprotection makes it valuable in organic synthesis .
Properties
Molecular Formula |
C9H14BF3KNO3 |
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Molecular Weight |
291.12 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-3-yl]boranuide |
InChI |
InChI=1S/C9H14BF3NO3.K/c1-9(2,3)17-8(16)14-5-6(4-7(14)15)10(11,12)13;/h6H,4-5H2,1-3H3;/q-1;+1 |
InChI Key |
YQEPQTBUTRBQLO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC(=O)N(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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